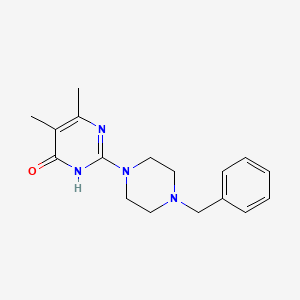
2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone, commonly known as BPIP, is a pyrimidinone derivative that has been extensively studied for its potential use in various scientific research applications. BPIP has shown promise as a tool for investigating the physiological and biochemical effects of certain compounds, as well as for studying the mechanisms of action of various drugs.
作用機序
The exact mechanism of action of BPIP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. BPIP has also been shown to have affinity for a number of other receptors, including the serotonin 5-HT1A receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects:
BPIP has been shown to have a number of biochemical and physiological effects, including the ability to modulate dopamine receptor activity in the brain. BPIP has also been shown to have anxiolytic effects in animal models, and may have potential as a treatment for anxiety disorders.
実験室実験の利点と制限
One advantage of using BPIP in lab experiments is its high selectivity for dopamine receptors, which allows for more precise investigation of the effects of certain compounds on these receptors. However, one limitation of using BPIP is its relatively low affinity for dopamine receptors compared to other commonly used dopamine receptor antagonists, such as haloperidol.
将来の方向性
There are a number of potential future directions for research involving BPIP. One area of interest is the use of BPIP as a tool for investigating the role of dopamine receptors in various disease states, including schizophrenia, Parkinson's disease, and addiction. Another potential direction is the development of new compounds based on the structure of BPIP, with the goal of improving its selectivity and affinity for dopamine receptors. Additionally, further investigation into the mechanisms of action of BPIP may provide insights into the development of new drugs for various neurological and psychiatric disorders.
合成法
BPIP can be synthesized using a variety of methods, including the reaction of 4-benzylpiperazine with 2,4-pentanedione in the presence of a base such as sodium ethoxide or potassium carbonate. Other methods of synthesis have also been reported, including the use of N-methylpiperazine as a starting material.
科学的研究の応用
BPIP has been used in a number of scientific research applications, including as a tool for investigating the effects of certain drugs on the central nervous system. For example, BPIP has been used to study the effects of various antipsychotic drugs on dopamine receptors in the brain. BPIP has also been used as a tool for studying the mechanisms of action of certain compounds, including the anti-cancer drug bortezomib.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-14(2)18-17(19-16(13)22)21-10-8-20(9-11-21)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLELGFHIAQNRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5969537.png)
![3-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969540.png)
![ethyl 4-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5969545.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5969555.png)
![5-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-3-ethylisoxazole](/img/structure/B5969560.png)
![1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine](/img/structure/B5969571.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5969576.png)
![2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B5969581.png)
![2-(4-morpholinyl)-5-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5969601.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5969609.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B5969616.png)
![5-[1-(1H-imidazol-4-ylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5969633.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![3-ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5969644.png)